(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxy group and a methylcyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid typically involves the reaction of a suitable pyrimidine precursor with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The methoxy and methylcyclopropyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction may produce borane derivatives .
Scientific Research Applications
(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Similar structure but lacks the methyl group on the cyclopropyl ring.
(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic ester: An ester derivative of the boronic acid.
Uniqueness
(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylcyclopropyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H13BN2O3 |
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Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-9(3-4-9)7-6(10(13)14)8(15-2)12-5-11-7/h5,13-14H,3-4H2,1-2H3 |
InChI Key |
QYRZNRNLDFJRPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CN=C1OC)C2(CC2)C)(O)O |
Origin of Product |
United States |
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